Compound Description: This compound serves as a synthetic surrogate for 2,4-dichloropyrimidine, enabling selective 2-amination reactions catalyzed by palladium. This selectivity is attributed to the steric hindrance provided by the trimethylsilyl group, which effectively blocks oxidative addition at the ortho position. []
Relevance: This compound shares the core 2,4-dichloropyrimidine structure with 2,4-Dichloro-5-(ethoxymethyl)pyrimidine. The key difference lies in the substituent at the 5-position: a trimethylsilyl group in this related compound versus an ethoxymethyl group in the target compound. This structural similarity makes it a relevant comparison point for understanding reactivity and selectivity in substitution reactions. []
2,4-Dichloro-5-methoxy-pyrimidine
Compound Description: This compound is a pyrimidine derivative highlighted as a novel intermediate in pyrimidine synthesis. []
Relevance: This compound is structurally analogous to 2,4-Dichloro-5-(ethoxymethyl)pyrimidine, differing only in the alkoxy group at the 5-position (methoxy versus ethoxymethyl). This close structural relationship suggests potential similarities in their reactivity and synthetic applications. []
Compound Description: This compound is recognized as a potential starting material for synthesizing various 5-(1-o-carboranylmethyl)pyrimidines and their corresponding nido-undecaborates. []
Relevance: This compound shares the 2,4-dichloro pyrimidine core structure with 2,4-Dichloro-5-(ethoxymethyl)pyrimidine. While this compound features a bulkier 1-o-carboranylmethyl substituent at the 5-position and an additional methyl group at the 6-position compared to the ethoxymethyl group in the target compound, their shared core structure highlights a relationship in pyrimidine-based synthetic strategies. []
2,4-Dichloropyrimidine
Compound Description: This compound is a commonly used starting material in pyrimidine chemistry, known for its reactivity in nucleophilic substitution reactions. [, , ] It has been utilized in synthesizing various compounds, including pyrimidine acyclic nucleosides tested for antiviral activity. []
Relevance: 2,4-Dichloropyrimidine forms the core structure of 2,4-Dichloro-5-(ethoxymethyl)pyrimidine. The target compound has an additional ethoxymethyl substituent at the 5-position. Understanding the reactivity of 2,4-Dichloropyrimidine is crucial as it forms the basis for predicting the reactivity of the target compound. [, , ]
2,4-Dichloro-6-methylpyrimidine
Compound Description: This pyrimidine derivative is highlighted for its application in synthesizing diverse heterocyclic compounds, including [, , ]triazolo[4,3-a]pyrimidine and oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. [, ]
Relevance: This compound shares the 2,4-dichloropyrimidine core structure with 2,4-Dichloro-5-(ethoxymethyl)pyrimidine. The presence of a methyl group at the 6-position in this compound compared to the ethoxymethyl at the 5-position in the target compound indicates a structural similarity and potential shared reactivity patterns, particularly in nucleophilic substitution reactions. [, ]
2,4-Dichloro-5-nitropyrimidine
Compound Description: This compound acts as a dehydrating and desulfhydrating agent in various chemical reactions. [, ] It exhibits similar reactivity to cyanuric chloride, driving reactions through a lactim-lactam transformation within its pyrimidine ring. [, ]
Relevance: 2,4-Dichloro-5-nitropyrimidine shares the 2,4-dichloropyrimidine core structure with 2,4-Dichloro-5-(ethoxymethyl)pyrimidine. The presence of a nitro group at the 5-position in this compound compared to the ethoxymethyl group in the target compound suggests potential similarities in their reactivity, particularly in reactions involving nucleophilic attack. [, ]
2,4-Dichloro-6-methyl-5-nitropyrimidine
Compound Description: This compound is a key starting material for the synthesis of oxazolo[5,4-d]pyrimidine derivatives. These derivatives are further modified to produce oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidine, a novel heterocyclic system. []
Relevance: This compound, with its 2,4-dichloro-6-methylpyrimidine core, is structurally related to 2,4-Dichloro-5-(ethoxymethyl)pyrimidine. The presence of a nitro group at the 5-position in this compound versus an ethoxymethyl group in the target compound suggests a potential for shared reaction pathways, particularly in nucleophilic substitution reactions. []
2,4-Dichloro-6-methyl-5-(2-propynyl)pyrimidine
Compound Description: This compound is an intermediate in the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine. []
Relevance: This compound is structurally related to 2,4-Dichloro-5-(ethoxymethyl)pyrimidine, both sharing the 2,4-dichloro-6-methylpyrimidine core. The 5-position substituents, a 2-propynyl group in this compound and an ethoxymethyl group in the target compound, highlight a connection in the synthetic routes towards more complex pyrimidine derivatives. []
5-Bromo-2,4-dichloro-6-methylpyrimidine
Compound Description: This compound is a versatile building block for synthesizing various heterocyclic systems, including pyrimido[4,5-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and thiazolo[4,5‐d]pyrimidine derivatives. [, ]
Relevance: This compound is structurally similar to 2,4-Dichloro-5-(ethoxymethyl)pyrimidine, sharing the 2,4-dichloro-6-methylpyrimidine core. The presence of a bromine atom at the 5-position in this compound, in contrast to the ethoxymethyl group in the target compound, suggests shared reactivity in nucleophilic substitution reactions, making it relevant for comparative analysis. [, ]
2,4-Dichloro-6-(chloromethyl)pyrimidine
Compound Description: This compound is a key intermediate in the synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine, a homo-C-nucleoside. This compound undergoes transformations including phosphorane formation and Wittig reaction for nucleoside synthesis. []
Relevance: This compound is structurally similar to 2,4-Dichloro-5-(ethoxymethyl)pyrimidine, both sharing the 2,4-dichloropyrimidine core. This compound has a chloromethyl group at the 6-position, while the target compound possesses an ethoxymethyl group at the 5-position. This structural similarity suggests potential for analogous reactivity, particularly in reactions involving the chloromethyl and ethoxymethyl substituents. []
2,4-Dichloropyrimidine-6-carbonylchloride
Compound Description: This compound is synthesized from uracil-6-carboxylic acid and serves as an intermediate for preparing 2, 4-dimethoxy-6-amidopyrimidines and 6-amido-(1H, 3H)-pyrimidine-2, 4-diones. These final compounds are proposed to have potential antiviral activities. []
Relevance: Although structurally distinct from 2,4-Dichloro-5-(ethoxymethyl)pyrimidine, both compounds are synthesized from common starting materials and share the 2,4-dichloropyrimidine moiety. This commonality highlights the versatility of the 2,4-dichloropyrimidine scaffold in accessing diverse chemical space. []
2,4-Dichloro-5-fluoroacetophenone
Compound Description: This compound serves as a starting material for synthesizing N-pyrimidine quinolone derivatives, which exhibit in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Relevance: While this compound differs significantly from 2,4-Dichloro-5-(ethoxymethyl)pyrimidine in its overall structure, both share the 2,4-dichloro substitution pattern. This shared motif highlights the importance of these substituents in medicinal chemistry, contributing to the biological activity of diverse compound classes. []
2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine
Compound Description: This compound is a crucial building block for synthesizing dipyrimido[4,5-b:4′,5′-e][1,4]thiazepine derivatives. These derivatives have been theoretically evaluated for their potential as 15-lipoxygenase inhibitors. [] Additionally, this compound is used in synthesizing 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines, a class of compounds exhibiting in vitro antibacterial activity. []
Relevance: This compound is closely related to 2,4-Dichloro-5-(ethoxymethyl)pyrimidine, sharing the 2,4-dichloro-5-alkyl pyrimidine core structure. The key difference lies in the 5-position substituent, a chloromethyl group in this compound versus an ethoxymethyl group in the target. This structural similarity highlights the potential of both compounds as synthetic intermediates for creating diverse heterocyclic systems. [, ]
2,4-Dichloro-5-bromo-6-methylpyrimidine
Compound Description: This compound is a key starting material for the synthesis of pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones. These derivatives exhibit antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, inducing apoptotic cell death in MCF-7 cells. []
Relevance: This compound shares the 2,4-dichloro-6-methylpyrimidine core with 2,4-Dichloro-5-(ethoxymethyl)pyrimidine. The difference lies in the 5-position substituent, a bromine in this compound and an ethoxymethyl group in the target. This close structural relationship makes it relevant for comparing reactivity and potential applications in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a benzoquinolizine that is 1,2,3,4,4a,9,10,10a-octahydrophenanthrene in which the carbon at position 10a is replaced by a nitrogen and which is substituted by an isobutyl group at position 2, an oxo group at position 3, and methoxy groups at positions 6 and 7. It is a benzoquinolizine, a cyclic ketone and a tertiary amino compound. A drug formerly used as an antipsychotic but now used primarily in the symptomatic treatment of various hyperkinetic disorders. It is a monoamine depletor and used as symptomatic treatment of chorea associated with Huntington's disease. FDA approved on August 15, 2008. Deutetrabenazine is a novel, highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor indicated for the management of chorea associated with Huntington’s disease. It is a hexahydro-dimethoxybenzoquinolizine derivative and a deuterated [DB04844]. The presence of deuterium in deutetrabenazine increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound. This allows less frequent dosing and a lower daily dose with improvement in tolerability. Decreased plasma fluctuations of deutetrabenazine due to attenuated metabolism may explain a lower incidence of adverse reactions associated with deutetrabenazine. Deutetrabenazine is a racemic mixture containing RR-Deutetrabenazine and SS-Deutetrabenazine. Huntington's disease (HD) is a hereditary, progressive neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and neuropsychiatric disturbances that interfere with daily functioning and significantly reduce the quality of life. The most prominent physical symptom of HD that may increase the risk of injury is chorea, which is an involuntary, sudden movement that can affect any muscle and flow randomly across body regions. Psychomotor symptoms of HD, such as chorea, are related to hyperactive dopaminergic neurotransmission. Deutetrabenazine depletes the levels of presynaptic dopamine by blocking VMAT2, which is responsible for the uptake of dopamine into synaptic vesicles in monoaminergic neurons and exocytotic release. As with other agents for the treatment of neurodegenerative diseases, deutetrabenazine is a drug to alleviate the motor symptoms of HD and is not proposed to halt the progression of the disease. In clinical trials of patients with HD, 12 weeks of treatment of deutetrabenazine resulted in overall improvement in mean total maximal chorea scores and motor signs than placebo. It was approved by FDA in April 2017 and is marketed under the trade name Austedo as oral tablets. Tetrabenazine is a Vesicular Monoamine Transporter 2 Inhibitor. The mechanism of action of tetrabenazine is as a Vesicular Monoamine Transporter 2 Inhibitor. The vesicular monoamine transporter type 2 (VMAT2) inhibitors are agents that cause a depletion of neuroactive peptides such as dopamine in nerve terminals and are used to treat chorea due to neurodegenerative diseases (such as Huntington chorea) or dyskinesias due to neuroleptic medications (tardive dyskinesia). As of 2019, three VMAT2 inhibitors have become available in the United States for management of dyskinesia syndromes, each with a somewhat different spectrum of approved indications: tetrabenazine (Xenazine and generics: 2008), deutetrabenazine (Austedo: 2017) and valbenazine (Ingressa: 2017). The VMAT2 inihibitors have not been associated with serum enzyme elevations during therapy or linked to instances of clinically apparent liver injury, but they have had limited general clinical use. A drug formerly used as an antipsychotic and treatment of various movement disorders. Tetrabenazine blocks neurotransmitter uptake into adrenergic storage vesicles and has been used as a high affinity label for the vesicle transport system.